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molecular formula C9H12N2O2 B1307881 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid CAS No. 521300-21-0

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1307881
M. Wt: 180.2 g/mol
InChI Key: MRMIARQJIAUKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06967204B2

Procedure details

5-Cyclopentyl-1H-pyrazol-3-carboxylic acid ethyl ester (17.1 g, 82 mmol) and 1M NaOH solution (205 ml, 205 mmol) were dissolved in 1,4-dioxan (300 ml) and the reaction was heated to 50° C. under nitrogen and stirred for 3 hours. The reaction mixture was cooled, adjusted to pH 2 using concentrated hydrochloric acid and the solvent was removed under reduced pressure. The residual solid was azeotrped with toluene (2×30 ml), dissolved in ethyl acetate (500 ml) and washed with water (200 ml). The aqueous phase was removed, extracted with ethyl acetate (2×200 ml) and the combined organic extracts were dried over MgSO4. The solvent was removed under reduced pressure and the residue was azeotrped with dichloromethane (2×50 ml) to give 5-cyclopentyl-1H-pyrazol-3-carboxylic acid (13 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=12.75-12.88 (2H, brs), 6.43 (1H, s), 2.97-3.08 (1H, quin), 1.91-2.02 (2H, m), 1.50-1.76 (6H, 2×m) ppm. LRMS (electrospray): m/z [M−H]+ 179. Anal. Found C, 59.72; H, 6.74; N, 15.37. C9H12N2 requires C, 59.99; H, 6.71; N, 15.55%.
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
205 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[NH:8][N:7]=1)=[O:5])C.[OH-].[Na+].Cl>O1CCOCC1>[CH:11]1([C:9]2[NH:8][N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:10]=2)[CH2:12][CH2:13][CH2:14][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
C(C)OC(=O)C1=NNC(=C1)C1CCCC1
Name
Quantity
205 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (500 ml)
WASH
Type
WASH
Details
washed with water (200 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCC1)C1=CC(=NN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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